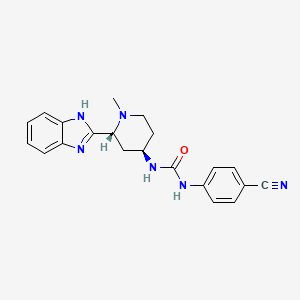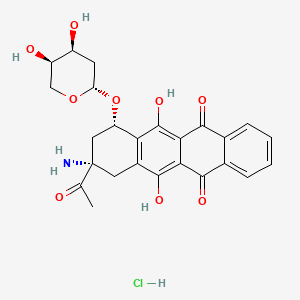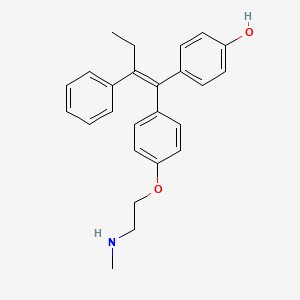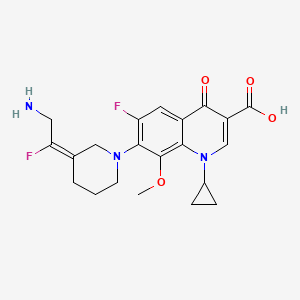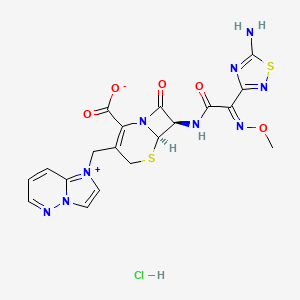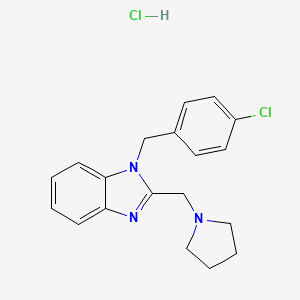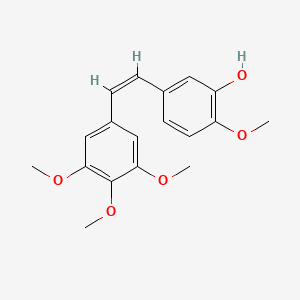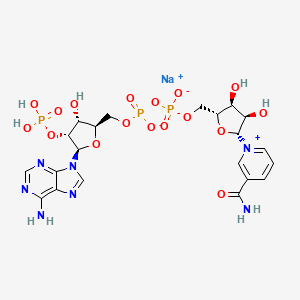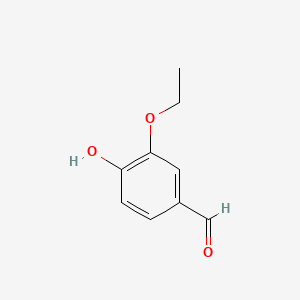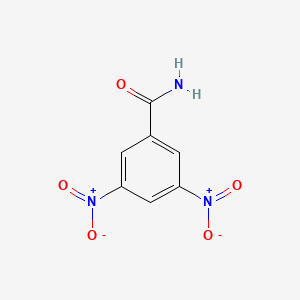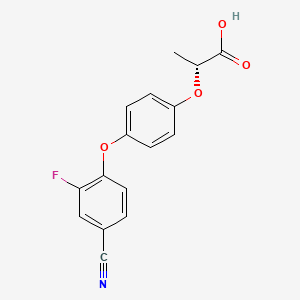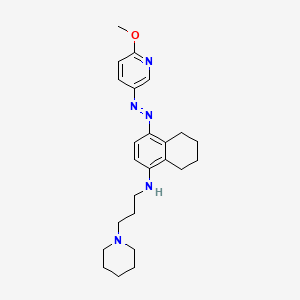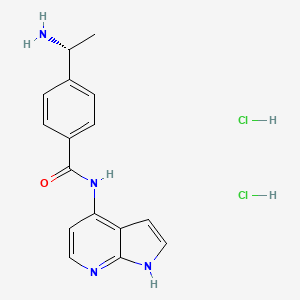
Y-33075-Dihydrochlorid
Übersicht
Beschreibung
Y-33075 Dihydrochlorid: ist ein potenter und selektiver Inhibitor der Rho-assoziierten Proteinkinase (ROCK). Er ist von Y-27632 abgeleitet und weist eine höhere Potenz auf, mit einem IC50-Wert von 3,6 nM . Diese Verbindung wird in der wissenschaftlichen Forschung hauptsächlich verwendet, um die Rolle von ROCK in verschiedenen zellulären Prozessen zu untersuchen.
Wissenschaftliche Forschungsanwendungen
Y-33075 Dihydrochlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Wird verwendet, um die Hemmung von ROCK und seine Auswirkungen auf verschiedene chemische Pfade zu untersuchen.
Biologie: Wird in Zellkulturexperimenten eingesetzt, um die Rolle von ROCK bei der Zellmigration, Proliferation und Apoptose zu untersuchen.
Medizin: Für seine potenziellen therapeutischen Anwendungen bei Krankheiten, bei denen ROCK eine entscheidende Rolle spielt, wie z. B. Glaukom und Herz-Kreislauf-Erkrankungen, untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf ROCK und verwandte Pfade abzielen
Wirkmechanismus
Y-33075 Dihydrochlorid übt seine Wirkungen aus, indem es ROCK selektiv hemmt. Diese Hemmung blockiert die Phosphorylierung der Myosin-Leichtkette, was wiederum die Stressfaser-Zusammensetzung und die Zellkontraktion hemmt. Die Verbindung beeinflusst auch andere Pfade, die Protein-Kinase C (PKC) und Calcium/Calmodulin-abhängige Protein-Kinase II (CaMKII) beinhalten, jedoch mit geringerer Potenz im Vergleich zu ROCK .
Wirkmechanismus
Target of Action
Y-33075 dihydrochloride, also known as Y-33075 (dihydrochloride), Y-39983 dihydrochloride, or ®-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride, is a potent inhibitor of ROCK (Rho-associated protein kinase) . It also inhibits PKC (Protein Kinase C) and CaMKII (Calcium/Calmodulin-dependent Protein Kinase II) .
Mode of Action
Y-33075 dihydrochloride interacts with its targets by binding to the ATP-binding site of the kinases, thereby inhibiting their activity . It is more potent than Y-27632, another ROCK inhibitor, with an IC50 of 3.6 nM .
Biochemical Pathways
The inhibition of ROCK, PKC, and CaMKII by Y-33075 dihydrochloride affects various biochemical pathways. ROCK is involved in cell motility, cell cycle progression, and apoptosis. PKC plays a role in signal transduction and cell proliferation, while CaMKII is crucial for calcium signaling .
Pharmacokinetics
It is soluble in dmso and water, which suggests good bioavailability .
Result of Action
Y-33075 dihydrochloride has been shown to extend neurites in retinal ganglion cells (RGCs) at a concentration of 10 μM . It also inhibits the contraction of rabbit ciliary artery segments evoked by histamine in Ca2±free solutions at a concentration of 1 μM .
Biochemische Analyse
Biochemical Properties
Y-33075 dihydrochloride plays a crucial role in biochemical reactions by selectively inhibiting ROCK with an IC50 of 3.6 nM . This compound also inhibits protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII) with IC50 values of 420 nM and 810 nM, respectively . The inhibition of these enzymes by Y-33075 dihydrochloride affects various cellular processes, including cytoskeletal dynamics, cell motility, and proliferation. The compound’s interaction with these enzymes highlights its potential in modulating cellular functions and signaling pathways.
Cellular Effects
Y-33075 dihydrochloride exerts significant effects on various cell types and cellular processes. In retinal ganglion cells, the compound promotes neurite outgrowth, indicating its potential in neuroregenerative therapies . Additionally, Y-33075 dihydrochloride inhibits the contraction of rabbit ciliary artery segments, suggesting its role in vascular smooth muscle relaxation . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular functions and therapeutic interventions.
Molecular Mechanism
The molecular mechanism of Y-33075 dihydrochloride involves its selective inhibition of ROCK, which plays a pivotal role in regulating the actin cytoskeleton and cell motility . By binding to the active site of ROCK, Y-33075 dihydrochloride prevents the phosphorylation of downstream targets, leading to reduced actomyosin contractility and altered cell morphology. The compound’s inhibition of PKC and CaMKII further modulates cellular signaling pathways, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Y-33075 dihydrochloride have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity against ROCK, PKC, and CaMKII Long-term studies have shown that Y-33075 dihydrochloride can sustain its effects on cellular functions, including neurite outgrowth and vascular smooth muscle relaxation, over extended periods
Dosage Effects in Animal Models
The effects of Y-33075 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively promotes neurite outgrowth and reduces intraocular pressure in rabbit and cynomolgus monkey models . Higher doses may lead to adverse effects, including toxicity and altered cellular functions. Understanding the dosage-dependent effects of Y-33075 dihydrochloride is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Metabolic Pathways
Y-33075 dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of ROCK, PKC, and CaMKII affects metabolic flux and metabolite levels, influencing cellular energy production and utilization
Transport and Distribution
Within cells and tissues, Y-33075 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential . Understanding the transport and distribution mechanisms of Y-33075 dihydrochloride is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
Y-33075 dihydrochloride exhibits specific subcellular localization, which is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on ROCK, PKC, and CaMKII . Investigating the subcellular localization of Y-33075 dihydrochloride provides insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Y-33075 Dihydrochlorid umfasst mehrere Schritte, beginnend mit dem Vorläufer Y-27632. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben.
Industrielle Produktionsmethoden: Die industrielle Produktion von Y-33075 Dihydrochlorid folgt Standardprotokollen für die Synthese von niedermolekularen Inhibitoren. Der Prozess umfasst die großtechnische chemische Synthese, Reinigung und Kristallisation, um die Dihydrochloridsalzform zu erhalten. Die Verbindung wird anschließend strengen Qualitätskontrollmaßnahmen unterzogen, um ihre Reinheit und Potenz sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Y-33075 Dihydrochlorid unterliegt in erster Linie Reaktionen, die für niedermolekulare Inhibitoren typisch sind, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufig werden Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Y-33075 Dihydrochlorid mit modifizierten funktionellen Gruppen, die unterschiedliche Grade der ROCK-Hemmung aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Y-27632: Der Vorläufer von Y-33075 Dihydrochlorid, mit einer geringeren Potenz.
Fasudil: Ein weiterer ROCK-Inhibitor mit ähnlichen Anwendungen, aber unterschiedlicher chemischer Struktur.
H-1152: Ein hochpotenter ROCK-Inhibitor mit einem anderen Wirkmechanismus.
Einzigartigkeit: Y-33075 Dihydrochlorid ist aufgrund seiner hohen Potenz und Selektivität für ROCK einzigartig. Er weist eine höhere inhibitorische Aktivität auf als sein Vorläufer Y-27632 und andere ähnliche Verbindungen, was ihn zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!
Eigenschaften
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFHAVRPVZNMGT-YQFADDPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609036 | |
| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173897-44-4 | |
| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


